molecular formula C13H16N2O2S B361555 1-(4-Tert-butylphenyl)sulfonylpyrazole CAS No. 522598-14-7

1-(4-Tert-butylphenyl)sulfonylpyrazole

Cat. No.: B361555
CAS No.: 522598-14-7
M. Wt: 264.35g/mol
InChI Key: JBOYXUFZTXQRND-UHFFFAOYSA-N
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Description

Key features include:

  • Sulfonyl group: Electron-withdrawing, enhancing thermal stability and influencing hydrogen-bonding interactions.
  • tert-butylphenyl group: Bulky substituent that affects solubility, crystallinity, and steric hindrance.

Properties

CAS No.

522598-14-7

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonylpyrazole

InChI

InChI=1S/C13H16N2O2S/c1-13(2,3)11-5-7-12(8-6-11)18(16,17)15-10-4-9-14-15/h4-10H,1-3H3

InChI Key

JBOYXUFZTXQRND-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence describes 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole , a benzimidazole derivative. While structurally distinct from sulfonylpyrazoles, some comparative insights can be drawn:

Structural and Crystallographic Differences

Property 1-(4-tert-butylphenyl)sulfonylpyrazole (Hypothetical) 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole
Core heterocycle Pyrazole Benzimidazole
Key functional groups Sulfonyl (-SO₂-) Benzimidazole nitrogen atoms
Crystallographic packing Likely dominated by S=O···H interactions Chains formed via C–H···N hydrogen bonds
Dihedral angles Dependent on sulfonyl group orientation 85.86° and 32.09° between benzimidazole and phenyl rings
Steric effects tert-butylphenyl group induces steric hindrance Dual tert-butyl groups cause rotational disorder in methyl groups

Rotational Disorder in tert-Butyl Groups

The evidence highlights rotational disorder in the tert-butyl groups of the benzimidazole compound, with refined site-occupancy factors of 0.636(4) and 0.364(4) . This phenomenon is likely shared with sulfonylpyrazoles due to the bulky tert-butylphenyl substituent, though specific data would be required for confirmation.

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